Anethol

Vue d'ensemble

Description

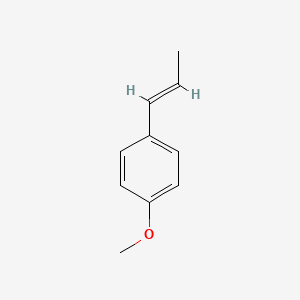

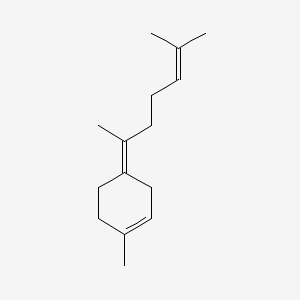

Anethol, also known as anise camphor, is an organic compound widely used as a flavoring substance. It is a derivative of the aromatic compound allylbenzene and occurs in the essential oils of various plants, including anise, fennel, and star anise. This compound belongs to the class of phenylpropanoid organic compounds and is known for its sweet, licorice-like aroma .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Anethol can be synthesized through several methods. One common synthetic route involves the reaction of p-anisole with propionaldehyde in the presence of an acid catalyst. The reaction typically occurs at elevated temperatures (90-150°C) and may involve a dehydrating agent to facilitate the formation of the double bond .

Industrial Production Methods: Industrially, this compound is primarily obtained from essential oils through crystallization and rectification. The essential oils of anise, star anise, and fennel are the main sources. The process involves rectifying the output oil, freezing the anethole fraction, and separating the crystals. This method ensures high purity and yield .

Analyse Des Réactions Chimiques

Types of Reactions: Anethol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to anisaldehyde using oxidizing agents like potassium permanganate.

Reduction: Reduction of this compound can yield compounds like anisyl alcohol.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to derivatives like methoxyphenylpropene.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, acidic or basic conditions.

Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon).

Substitution: Halogenating agents (e.g., bromine) in the presence of a catalyst.

Major Products:

Oxidation: Anisaldehyde.

Reduction: Anisyl alcohol.

Substitution: Halogenated derivatives of this compound.

Applications De Recherche Scientifique

Anethol has a wide range of applications in scientific research:

Chemistry: Used as a precursor for synthesizing various organic compounds.

Biology: Studied for its antimicrobial and antifungal properties.

Medicine: Investigated for its potential anti-inflammatory, anticancer, and antioxidant effects.

Industry: Utilized in the food, beverage, and cosmetic industries as a flavoring agent .

Mécanisme D'action

Anethol exerts its effects through various molecular pathways:

Antimicrobial Action: Disrupts microbial cell membranes, leading to cell lysis.

Anti-inflammatory Action: Inhibits the NF-κB signaling pathway, reducing the production of pro-inflammatory cytokines.

Antioxidant Action: Scavenges free radicals and enhances the activity of antioxidant enzymes like superoxide dismutase and catalase

Comparaison Avec Des Composés Similaires

Anethol is closely related to several similar compounds:

Estragole: An isomer of this compound with a similar structure but different flavor profile.

Anisole: A simpler aromatic ether with a methoxy group attached to the benzene ring.

Methoxyphenylpropene: A derivative of this compound with additional functional groups

Uniqueness: this compound stands out due to its high solubility in ethanol, making it ideal for use in alcoholic beverages. Its distinct sweet aroma and flavor also make it a preferred choice in the food and cosmetic industries .

Propriétés

IUPAC Name |

2-methoxy-5-prop-1-enylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-3-4-8-5-6-10(12-2)9(11)7-8/h3-7,11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHJZSWVADJCBNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=CC(=C(C=C1)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90862058 | |

| Record name | 2-Methoxy-5-(prop-1-en-1-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501-20-2, 104-46-1 | |

| Record name | Isochavibetol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=501-20-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-5-prop-1-enylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0301748 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of anethole?

A1: Anethole has the molecular formula C10H12O and a molecular weight of 148.20 g/mol.

Q2: What are the key spectroscopic features that can be used to identify anethole?

A2: Anethole can be identified using gas chromatography coupled with mass spectrometry (GC/MS) [, , ]. The stable isotope ratios of anethole can also be analyzed using gas chromatography/isotope ratio mass spectrometry (GC/IRMS) for authentication purposes [].

Q3: How does the structure of anethole relate to its anthelmintic activity?

A3: While the exact mechanism is not fully elucidated in the provided research, anethole exhibits anthelmintic activity against the sheep gastrointestinal nematode Haemonchus contortus. Further research is needed to understand the specific structural features responsible for this activity and if modifications could enhance its potency [].

Q4: Does the presence of anethole as a major component in essential oils correlate directly with antifungal activity?

A4: Research suggests that the presence of anethole as a major component in essential oils does not directly translate to antifungal activity. While both anise and fennel essential oils, which contain high levels of anethole, exhibited fungistatic effects against Aspergillus niger, only fennel oil showed efficacy against Rhizopus stolinifer []. This suggests that other components or interactions between compounds contribute to the overall antifungal activity.

Q5: What formulation strategies have been explored to improve the bioavailability of anethole trithione?

A5: Several strategies have been explored to enhance the bioavailability of anethole trithione, including:

- Anethol Trithione-Phospholipid Complex: This complex significantly increased the bioavailability of this compound trithione in rats, primarily by improving oral absorption and reducing digestion precipitation rate [].

- This compound Trithione-2-Hydroxypropyl-β-cyclodextrin Complex: This inclusion complex significantly enhanced the solubility of anethole trithione, increasing it by 460 times compared to the free drug [].

- Solid Dispersions: Solid dispersions of this compound trithione using Plasdone S630 or Poloxamer as carriers were prepared by hot-melt extrusion. The Plasdone S630 formulation demonstrated superior dissolution rates and stability compared to the Poloxamer 188 formulation and physical mixtures [].

Q6: How stable is anethole trithione under different storage conditions?

A6: this compound trithione dispersible tablets, prepared using a solid dispersion process, demonstrated stability for a period of 548 days without any observable aging reactions []. Further studies are needed to evaluate the long-term stability of anethole trithione in different formulations and under various storage conditions.

Q7: What is known about the metabolism of anethole trithione?

A7: Anethole trithione is rapidly and extensively metabolized in the liver. One major metabolite is 4-hydroxy-anethole trithione (ATX) [, , ]. Studies using a rat intestinal perfusion model with mesenteric cannulation confirmed the formation of ATX [].

Q8: What factors can influence the first-pass metabolism of anethole trithione?

A8: Lipid-based formulations, specifically those prepared with medium-chain triglycerides (MCTs), have been shown to significantly reduce the ATX/ATT AUC ratio in rats, indicating a potential effect on the first-pass metabolism of anethole trithione. This effect is likely due to enhanced absorption and increased drug concentrations reaching the liver [].

Q9: Has anethole trithione shown efficacy in treating xerostomia?

A9: Clinical studies have shown that anethole trithione can be effective in treating xerostomia. In a study involving patients with xerostomia caused by antipsychotic drugs, this compound trithione treatment resulted in improvement rates of 36.96% after one week and 93.48% after four weeks []. Another study investigated both domestic and imported this compound trithione in treating xerostomia after radiation therapy, demonstrating significant improvements in subjective symptoms such as xerostomia, mouth comfort, speaking ability, chewing and swallowing ability, and sleep [].

Q10: Does anethole trithione have therapeutic potential for primary Sjögren's syndrome?

A10: Research suggests that this compound trithione may be a promising treatment option for primary Sjögren's syndrome. In a study involving 78 patients, those treated with this compound trithione showed greater improvement in subjective symptoms, salivary flow, and Schirmer test results compared to the control group []. Another study demonstrated that a daily dose of 75 mg of this compound trithione effectively relieved symptoms in patients with primary Sjögren's syndrome, including improvements in salivary secretion and Schirmer’s test scores [].

Q11: How is anethole trithione typically quantified in pharmaceutical formulations?

A11: High-performance liquid chromatography (HPLC) is a commonly used technique for quantifying anethole trithione in pharmaceutical formulations. Various HPLC methods have been developed and validated for this purpose [, ].

Q12: What analytical techniques are used to determine the metabolites of anethole trithione in biological samples?

A12: To determine the levels of 4-hydroxy-anethole trithione (ATX), a major metabolite of anethole trithione, in human plasma, a validated HPLC method involving enzymatic hydrolysis of plasma samples with β-glucuronidase followed by HPLC analysis has been developed [].

Q13: Can anethole be incorporated into food and beverage products?

A13: Yes, anethole is commonly used as a flavoring agent in various food and beverage products. Gas chromatography coupled with mass spectrometry (GC/MS) is often employed to determine the concentration of anethole in these products [].

Q14: Can anethole be chemically converted into other valuable compounds?

A14: Yes, anethole can be used as a starting material to synthesize other valuable compounds. For instance, p-anisic acid, a common ingredient in cosmetics and personal care products, can be synthesized from anethole using potassium permanganate as an oxidizing agent in the presence of a phase-transfer catalyst [].

Q15: What is the impact of formulation on the dissolution rate of anethole trithione?

A15: The formulation of anethole trithione significantly impacts its dissolution rate. Dispersible tablets prepared by a solid dispersion process exhibited a 6-7 fold increase in dissolution rate compared to ordinary tablets in a 5-minute dissolution test [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

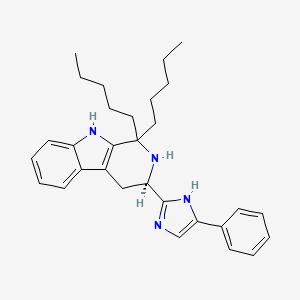

![1-[9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaen-14-yl]-2-(3,4-dimethoxyphenyl)sulfanylethanethione](/img/structure/B1667332.png)

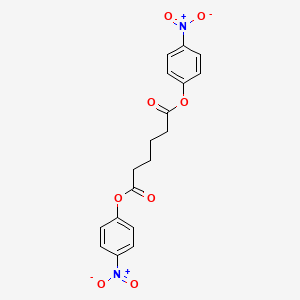

![(3R)-1,1-dibutyl-3-(4-phenyl-3H-imidazol-2-yl)-2,3,4,9-tetrahydropyrido[3,4-b]indole](/img/structure/B1667336.png)